molecular formula C23H23NO4 B11304344 3-(3-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(3-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11304344
M. Wt: 377.4 g/mol
InChI Key: USEJOAHANBKSHG-UHFFFAOYSA-N
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Description

3-(3-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups in this molecule makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the chromene core: This can be achieved through the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions.

    Introduction of the oxazine ring: The chromene intermediate is then reacted with an amine and formaldehyde in a Mannich-type reaction to form the oxazine ring.

    Methoxybenzyl substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, greener solvents, and continuous flow reactors to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(3-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

    Medicine: Potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxybenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6-one: This compound has a similar structure but differs in the position of the methoxy group and the ring size.

    9,10-dihydro-4-methyl-chromenooxazin-2(8H)-one: Another related compound with a different substitution pattern and ring structure.

Uniqueness

The uniqueness of 3-(3-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one lies in its specific substitution pattern and the presence of both chromene and oxazine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H23NO4/c1-26-16-6-4-5-15(11-16)12-24-13-20-21(27-14-24)10-9-18-17-7-2-3-8-19(17)23(25)28-22(18)20/h4-6,9-11H,2-3,7-8,12-14H2,1H3

InChI Key

USEJOAHANBKSHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3OC(=O)C5=C4CCCC5)OC2

Origin of Product

United States

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